molecular formula C11H24O4S2 B14724592 1,1-Bis(propan-2-ylsulfonyl)pentane CAS No. 6331-27-7

1,1-Bis(propan-2-ylsulfonyl)pentane

Cat. No.: B14724592
CAS No.: 6331-27-7
M. Wt: 284.4 g/mol
InChI Key: VTHILFXSTPBLSK-UHFFFAOYSA-N
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Description

1,1-Bis(propan-2-ylsulfonyl)pentane is an organosulfur compound featuring two propan-2-ylsulfonyl (isopropylsulfonyl) groups attached to the terminal carbons of a pentane backbone. Its molecular formula is C11H24O4S2, with an estimated molecular weight of ~286.47 g/mol (calculated from structural analogs, see Section 2). The sulfonyl groups impart polarity and stability, influencing its physical properties and reactivity.

Properties

CAS No.

6331-27-7

Molecular Formula

C11H24O4S2

Molecular Weight

284.4 g/mol

IUPAC Name

1,1-bis(propan-2-ylsulfonyl)pentane

InChI

InChI=1S/C11H24O4S2/c1-6-7-8-11(16(12,13)9(2)3)17(14,15)10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

VTHILFXSTPBLSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(S(=O)(=O)C(C)C)S(=O)(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Bis(propan-2-ylsulfonyl)pentane typically involves the reaction of pentane with propan-2-ylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial production methods often involve large-scale reactions in specialized reactors, where the reaction conditions such as temperature, pressure, and concentration are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,1-Bis(propan-2-ylsulfonyl)pentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The sulfonyl groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces thiol derivatives .

Mechanism of Action

The mechanism of action of 1,1-Bis(propan-2-ylsulfonyl)pentane involves its ability to form crosslinked networks through the reaction of its sulfonyl groups with other functional groups. This crosslinking enhances the mechanical properties and stability of the materials in which it is used. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being crosslinked .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,1-Bis(propan-2-ylsulfonyl)pentane with its methylsulfonyl analog and other bis-substituted alkanes:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Boiling Point (°C) Key Applications
This compound C11H24O4S2 ~286.47 (estimated) Propan-2-ylsulfonyl Not reported Potential sulfonating agent, polymer chemistry
1,1-Bis(methylsulfonyl)pentane C7H16O4S2 228.33 Methylsulfonyl 445.8 Unknown (used in research)
1,3-Bis(diphenylphosphino)propane C27H28P2 434.44 Diphenylphosphino Not reported Ligand in catalysis
Pentane (parent hydrocarbon) C5H12 72.15 None < -50 Solvent, fuel additive

Key Observations :

  • However, the higher molecular weight of the propan-2-yl derivative may offset this trend.
  • Functional Group Impact: Sulfonyl groups enhance polarity and thermal stability compared to phosphino-based compounds (e.g., 1,3-Bis(diphenylphosphino)propane), which prioritize electron-donating properties for metal coordination .

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